2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Overview
Description
2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride is a synthetic organic compound known for its vibrant color and utility in various scientific applications. This compound belongs to the class of indolium salts, which are often used as dyes and indicators due to their intense coloration and ability to undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the indolium salt. The final product is obtained by treating the intermediate with hydrochloric acid to yield the chloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of leuco compounds.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the vinyl and indolium moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Leuco forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in photodynamic therapy and as a fluorescent probe for imaging.
Industry: Utilized in the production of colored materials and as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride involves its interaction with light and biological molecules. The compound absorbs light, leading to electronic excitation and the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, making the compound useful in photodynamic therapy. Additionally, the compound can bind to specific molecular targets, such as nucleic acids and proteins, facilitating its use as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
- 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium bromide
- 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium iodide
Uniqueness
Compared to similar compounds, 2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride is unique due to its specific chloride counterion, which can influence its solubility, reactivity, and interaction with biological molecules. The presence of the diethylamino group also enhances its electron-donating properties, making it particularly effective in applications requiring strong fluorescence and photodynamic activity.
Properties
IUPAC Name |
N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2.ClH/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;/h8-17H,6-7H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKALEBFTSZCHGU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6359-45-1 | |
Record name | Basic Violet 16 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6359-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basic Violet 16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[2-[4-(diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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